2-Chloro-4-(2-methoxyphenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-methoxyphenyl)nicotinonitrile is an organic compound with the molecular formula C13H9ClN2O It is a derivative of nicotinonitrile, featuring a chloro group at the 2-position and a methoxyphenyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methoxyphenyl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with 2-methoxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminonitrile derivative, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
2-Chloro-4-(2-methoxyphenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methoxyphenyl)nicotinonitrile is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and methoxyphenyl groups may facilitate binding to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinonitrile: Lacks the methoxyphenyl group, making it less versatile in terms of chemical reactivity and biological activity.
4-Methoxyphenylboronic acid: Used as a precursor in the synthesis of 2-Chloro-4-(2-methoxyphenyl)nicotinonitrile.
2-Chloro-4-nitrophenol: Similar in structure but contains a nitro group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both chloro and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H9ClN2O |
---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-chloro-4-(2-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2O/c1-17-12-5-3-2-4-10(12)9-6-7-16-13(14)11(9)8-15/h2-7H,1H3 |
InChI Key |
LCIYCHQLXPPTAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NC=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.